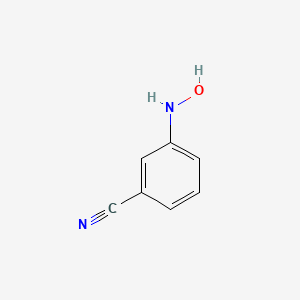
3-(Hydroxyamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyamino)benzonitrile is an organic compound characterized by the presence of a hydroxyamino group attached to a benzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group to a nitro group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrobenzonitrile
Reduction: Aminobenzonitrile
Substitution: Depending on the nucleophile, various substituted benzonitriles can be formed.
Scientific Research Applications
3-(Hydroxyamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Benzonitrile: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
Aminobenzonitrile: Contains an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
Nitrobenzonitrile: Contains a nitro group, which significantly alters its chemical properties and applications.
Uniqueness: 3-(Hydroxyamino)benzonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24171-82-2 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-(hydroxyamino)benzonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)9-10/h1-4,9-10H |
InChI Key |
VXLLRLIHHYSBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















